molecular formula C40H42Cl2N4O2 B1245469 Guiaflavine

Guiaflavine

Cat. No.: B1245469
M. Wt: 681.7 g/mol
InChI Key: ZOQZMDXDYBAHPK-CZJFRNDDSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Guiaflavine, also known as this compound, is a useful research compound. Its molecular formula is C40H42Cl2N4O2 and its molecular weight is 681.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Applications

Guiaflavine exhibits notable pharmacological properties, particularly in the fields of neurology and oncology. Its potential therapeutic effects have been investigated in various studies.

Neuromuscular Effects

Research indicates that this compound demonstrates curarizing effects, acting as a neuromuscular blocker. A study reported an IC50 value of approximately 25 µM for this compound, suggesting its efficacy in inhibiting neuromuscular transmission . This property positions this compound as a candidate for further exploration in anesthetic applications.

Anticancer Activity

This compound has shown promise in cancer research, particularly against specific cancer cell lines. For instance, compounds derived from Strychnos guianensis, including this compound, have been evaluated for their antiproliferative effects on multiple myeloma cell lines . In vitro studies demonstrated that this compound could inhibit cell proliferation, making it a potential candidate for cancer treatment development.

Mechanistic Insights

Understanding the mechanisms through which this compound exerts its effects is crucial for its application in therapeutic settings.

Interaction with Biological Targets

This compound's interaction with various biological targets has been explored through computational studies and experimental assays. It is suggested that this compound may influence pathways related to apoptosis and cell cycle regulation, contributing to its anticancer properties .

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in different research contexts.

StudyFocusFindings
1Neuromuscular BlockadeThis compound exhibited significant neuromuscular blocking activity with an IC50 of 25 µM .
2Anticancer ActivityDemonstrated antiproliferative effects on multiple myeloma cell lines, indicating potential for cancer therapy .
3Mechanistic StudiesSuggested influence on apoptosis pathways; further studies needed to elucidate specific mechanisms .

Properties

Molecular Formula

C40H42Cl2N4O2

Molecular Weight

681.7 g/mol

IUPAC Name

(4aR,5aS,8aS,13aS,15aR,15bR)-15-(3-ethyl-8-methoxy-7,12-dihydro-6H-indolo[2,3-a]quinolizin-5-ium-2-yl)-6-methyl-2,4a,5,5a,7,8,13a,15a,15b,16-decahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium;dichloride

InChI

InChI=1S/C40H41N4O2.2ClH/c1-4-23-20-42-15-12-25-35-30(9-7-11-33(35)45-3)41-37(25)32(42)18-26(23)28-21-43-31-10-6-5-8-29(31)40-14-16-44(2)22-24-13-17-46-38(28)36(39(40)43)27(24)19-34(40)44;;/h5-11,13,18,20-21,27,34,36,38-39H,4,12,14-17,19,22H2,1-3H3;2*1H/q+1;;/p-1/t27-,34-,36-,38-,39-,40+,44?;;/m0../s1

InChI Key

ZOQZMDXDYBAHPK-CZJFRNDDSA-M

Isomeric SMILES

CCC1=C[N+]2=C(C=C1C3=CN4[C@H]5[C@@H]6[C@H]3OCC=C7[C@@H]6C[C@H]8[C@@]5(CC[N+]8(C7)C)C9=CC=CC=C94)C1=C(CC2)C2=C(N1)C=CC=C2OC.[Cl-].[Cl-]

Canonical SMILES

CCC1=C[N+]2=C(C=C1C3=CN4C5C6C3OCC=C7C6CC8C5(CC[N+]8(C7)C)C9=CC=CC=C94)C1=C(CC2)C2=C(N1)C=CC=C2OC.[Cl-].[Cl-]

Synonyms

guiaflavine

Origin of Product

United States

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